molecular formula C13H19NO2Si B1324994 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine CAS No. 879326-80-4

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

Cat. No. B1324994
M. Wt: 249.38 g/mol
InChI Key: OZASIYDGVNBWMZ-UHFFFAOYSA-N
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Description

The compound “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a dimethoxymethyl group and a trimethylsilyl ethynyl group attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present in it. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trimethylsilyl ethynyl group might be susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the pyridine ring might confer some degree of polarity to the molecule, affecting its solubility in different solvents .

Scientific Research Applications

Field: Organic Semiconductors

  • Application : The compound is used in the development of organic semiconductors .
  • Method : The compound is modified with (trialkylsilyl)ethynyl substituents to investigate the effects of these substituents on the packing structure of a series of DNTT derivatives .
  • Results : The packing structures of the derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing . Organic field-effect transistors (OFETs) based on these compounds showed a comparable high mobility of 0.19 to 0.87 cm² V⁻¹ s⁻¹ .

Field: Synthesis of Organometallic Compounds

  • Application : The compound could potentially be used in the synthesis of organometallic compounds .
  • Method : While the specific methods of application or experimental procedures for “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” are not detailed, organolithium complexes are often synthesized through the reaction of an organohalide with lithium metal .
  • Results : The synthesis of monomeric organolithium complexes remains a synthetic challenge for organometallic chemists . These complexes could provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions .

Field: Synthesis of Functional Polysiloxanes

  • Application : The compound could potentially be used in the synthesis of functional polysiloxanes .
  • Method : While the specific methods of application or experimental procedures for “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” are not detailed, functional dialkoxysilanes are often synthesized through a two-step method involving a thiol–ene click reaction .
  • Results : The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . They are successfully used for hydrophilic modification of a poly (styrene- b -butadiene- b -styrene) triblock copolymer .

Field: Construction of Terminal Conjugated Enynes

  • Application : The compound could potentially be used in the construction of terminal conjugated enynes .
  • Method : The cross-coupling reaction of (E)- and (Z)-alk-1-enyldialkylborane with (trimethylsilyl)ethynyl bromide proceeds in the presence of a catalytic amount of copper(II) acetylacetonate and a base under extremely mild conditions .
  • Results : This method provides conjugated enynes with a distal carbon-carbon triple bond .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the field of organic synthesis, given the functional groups present in its structure .

properties

IUPAC Name

2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASIYDGVNBWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640077
Record name 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

CAS RN

879326-80-4
Record name 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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